molecular formula C18H19NO3 B14155819 [2-(N-methylanilino)-2-oxoethyl] 3,4-dimethylbenzoate CAS No. 380169-70-0

[2-(N-methylanilino)-2-oxoethyl] 3,4-dimethylbenzoate

Cat. No.: B14155819
CAS No.: 380169-70-0
M. Wt: 297.3 g/mol
InChI Key: MEFOWXZPRKSQBQ-UHFFFAOYSA-N
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Description

[2-(N-methylanilino)-2-oxoethyl] 3,4-dimethylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a 2-(N-methylanilino)-2-oxoethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(N-methylanilino)-2-oxoethyl] 3,4-dimethylbenzoate typically involves the esterification of 3,4-dimethylbenzoic acid with 2-(N-methylanilino)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[2-(N-methylanilino)-2-oxoethyl] 3,4-dimethylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

[2-(N-methylanilino)-2-oxoethyl] 3,4-dimethylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(N-methylanilino)-2-oxoethyl] 3,4-dimethylbenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the context of its use, such as in enzyme inhibition studies or drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(N-methylanilino)-2-oxoethyl] 3,4-dimethylbenzoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

380169-70-0

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

[2-(N-methylanilino)-2-oxoethyl] 3,4-dimethylbenzoate

InChI

InChI=1S/C18H19NO3/c1-13-9-10-15(11-14(13)2)18(21)22-12-17(20)19(3)16-7-5-4-6-8-16/h4-11H,12H2,1-3H3

InChI Key

MEFOWXZPRKSQBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC(=O)N(C)C2=CC=CC=C2)C

solubility

41.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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